2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one 2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 921942-39-4
VCID: VC16931202
InChI: InChI=1S/C16H12N2O5/c1-22-13-7-6-12-15(16(13)18(20)21)11(19)8-14(23-12)9-4-2-3-5-10(9)17/h2-8H,17H2,1H3
SMILES:
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one

CAS No.: 921942-39-4

Cat. No.: VC16931202

Molecular Formula: C16H12N2O5

Molecular Weight: 312.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one - 921942-39-4

Specification

CAS No. 921942-39-4
Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
IUPAC Name 2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one
Standard InChI InChI=1S/C16H12N2O5/c1-22-13-7-6-12-15(16(13)18(20)21)11(19)8-14(23-12)9-4-2-3-5-10(9)17/h2-8H,17H2,1H3
Standard InChI Key QYTKHUDYQZIRKT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one belongs to the benzopyran-4-one family, a class of oxygen-containing heterocyclic compounds. Its IUPAC name, 2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one, reflects its substitution pattern:

  • A nitro group (-NO₂) at position 5 of the chromen-4-one ring.

  • A methoxy group (-OCH₃) at position 6.

  • A 2-aminophenyl substituent at position 2.

The compound’s canonical SMILES notation, COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)[N+](=O)[O-], highlights its planar aromatic system and electron-withdrawing nitro group, which influence its reactivity and solubility.

Table 1: Key Chemical Properties

PropertyValue
CAS No.921942-39-4
Molecular FormulaC₁₆H₁₂N₂O₅
Molecular Weight312.28 g/mol
IUPAC Name2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one
SMILESCOC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)N+[O-]
InChI KeyQYTKHUDYQZIRKT-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity and Stability

  • Nitro Group Reduction: The nitro group may be reduced to an amine (-NH₂) under catalytic hydrogenation, altering electronic properties.

  • Methoxy Group Demethylation: Acidic or enzymatic conditions could cleave the methoxy group to yield a phenolic hydroxyl.

  • Aminophenyl Reactivity: The primary amine on the phenyl ring may participate in diazotization or Schiff base formation.

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS): A molecular ion peak at m/z 312.28 confirms the molecular weight. Fragmentation patterns likely include losses of NO₂ (46 Da) and OCH₃ (31 Da).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons near δ 6.5–8.5 ppm, methoxy singlet at δ ~3.8 ppm.

    • ¹³C NMR: Carbonyl signal at δ ~175 ppm, nitro-bearing carbon at δ ~140 ppm.

  • Infrared (IR): Stretching vibrations for NO₂ (~1520 cm⁻¹), C=O (~1650 cm⁻¹), and NH₂ (~3350 cm⁻¹).

Table 2: Predicted Spectroscopic Signals

TechniqueKey Signals
MS[M]⁺- at m/z 312.28
¹H NMRδ 8.2 (H-5), δ 6.9 (H-2')
IR1520 cm⁻¹ (NO₂), 1650 cm⁻¹ (C=O)

Applications and Future Directions

Industrial and Academic Use

  • Drug Discovery: Functionalization of the aminophenyl group could yield derivatives with enhanced bioavailability.

  • Material Science: Nitro-aromatics serve as electron-deficient components in organic semiconductors.

Challenges and Opportunities

  • Synthetic Complexity: Steric hindrance from substituents may complicate large-scale synthesis.

  • Toxicity Profiling: Nitro compounds often require metabolic activation, necessitating cytotoxicity studies.

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